molecular formula C10H15N5O6 B12411350 Guanosine-d1 (hydrate)

Guanosine-d1 (hydrate)

Cat. No.: B12411350
M. Wt: 302.26 g/mol
InChI Key: YCHNAJLCEKPFHB-UOKIMUGOSA-N
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Description

Guanosine-d1 (hydrate) is a deuterium-labeled derivative of guanosine hydrate. This compound consists of a guanine base, a ribose sugar, and a water molecule, with one of the hydrogen atoms replaced by deuterium. Guanosine-d1 (hydrate) is significant in various biological processes and has garnered attention in biochemistry and pharmacology for its stability and solubility in aqueous environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanosine-d1 (hydrate) involves the incorporation of deuterium into guanosine hydrate. This can be achieved through deuterium exchange reactions where guanosine hydrate is exposed to deuterium oxide (D2O) under controlled conditions. The reaction typically requires a catalyst to facilitate the exchange process .

Industrial Production Methods

Industrial production of guanosine-d1 (hydrate) follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to ensure efficient deuterium incorporation. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Guanosine-d1 (hydrate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, pH, and solvent choice .

Major Products Formed

The major products formed from these reactions include deuterium-labeled nucleotides and nucleosides, which are valuable in biochemical research and drug development .

Scientific Research Applications

Guanosine-d1 (hydrate) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of guanosine-d1 (hydrate) involves its interaction with various molecular targets and pathways. It modulates adenosine transmission by interacting with adenosine receptors, transporters, and purinergic metabolism. This interaction influences cellular signaling, gene expression, and cell proliferation, contributing to its neuroprotective and antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanosine-d1 (hydrate) is unique due to the presence of deuterium, which enhances its stability and allows for its use as a tracer in various scientific studies. The deuterium labeling also affects its pharmacokinetic and metabolic profiles, making it valuable in drug development .

Properties

Molecular Formula

C10H15N5O6

Molecular Weight

302.26 g/mol

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-2-deuterio-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate

InChI

InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1/i9D;

InChI Key

YCHNAJLCEKPFHB-UOKIMUGOSA-N

Isomeric SMILES

[2H][C@@]1([C@@H]([C@@H]([C@H](O1)CO)O)O)N2C=NC3=C2N=C(NC3=O)N.O

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O

Origin of Product

United States

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